![molecular formula C10H11FO2 B13454564 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one CAS No. 1805765-40-5](/img/structure/B13454564.png)
1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one is an organic compound characterized by the presence of a fluorine atom, a hydroxymethyl group, and a propan-2-one moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one typically involves the introduction of the fluorine atom and the hydroxymethyl group onto the phenyl ring, followed by the formation of the propan-2-one moiety. Common synthetic routes include:
Electrophilic Aromatic Substitution: Introduction of the fluorine atom via electrophilic fluorination.
Hydroxymethylation: Introduction of the hydroxymethyl group using formaldehyde and a base.
Formation of Propan-2-one Moiety: This can be achieved through various methods, including the use of acetone derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-[3-Fluoro-4-(carboxymethyl)phenyl]propan-2-one.
Reduction: Formation of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-[3-Chloro-4-(hydroxymethyl)phenyl]propan-2-one
- 1-[3-Bromo-4-(hydroxymethyl)phenyl]propan-2-one
- 1-[3-Methyl-4-(hydroxymethyl)phenyl]propan-2-one
Uniqueness: 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
1805765-40-5 |
|---|---|
Fórmula molecular |
C10H11FO2 |
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11FO2/c1-7(13)4-8-2-3-9(6-12)10(11)5-8/h2-3,5,12H,4,6H2,1H3 |
Clave InChI |
PZEFMHONPUAQMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=C(C=C1)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
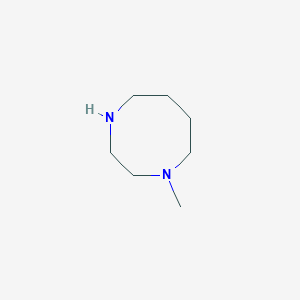
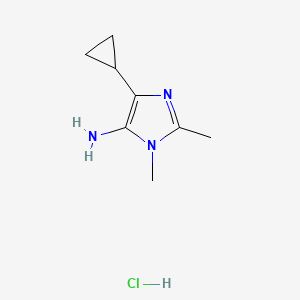
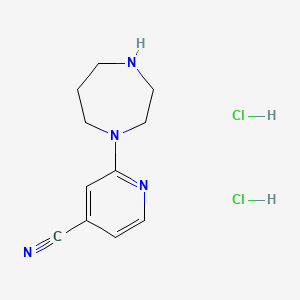
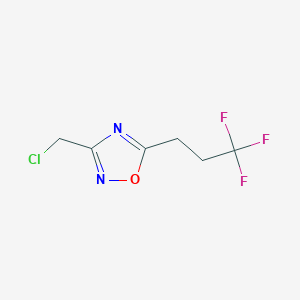

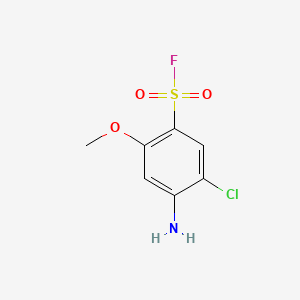
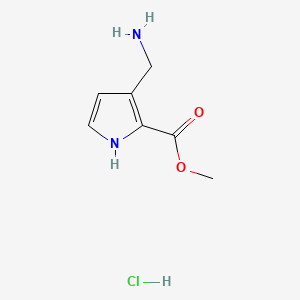
![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
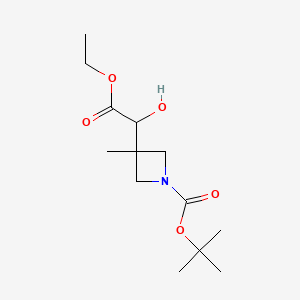
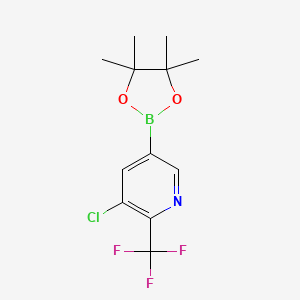
![1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)

